![molecular formula C17H10ClF3N6 B258160 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B258160.png)
5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole
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Overview
Description
5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole, also known as CPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of tetrazole derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is not fully understood. However, studies have suggested that 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Additionally, 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has both biochemical and physiological effects. Biochemically, 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival. Physiologically, 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell proliferation and survival. Additionally, 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has also been shown to have anti-inflammatory, anti-diabetic, and neuroprotective effects, making it a versatile compound for studying various disease processes.
However, one of the limitations of using 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in lab experiments is its potential toxicity. Studies have shown that 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole. One area of research is to further elucidate the mechanism of action of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole. This will help to better understand how 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole exerts its anti-cancer activity and may lead to the development of more effective cancer therapies.
Another area of research is to study the potential use of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in combination with other anti-cancer agents. Studies have shown that 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole can enhance the anti-cancer activity of certain chemotherapeutic agents, making it a promising candidate for combination therapy.
Finally, further studies are needed to determine the safety and efficacy of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in animal models and in clinical trials. This will help to determine the potential use of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 3-chlorophenyl hydrazine with 4,4,5,5-tetramethyl-1H-imidazolyl-1-oxy-3-oxide (N-oxide) in the presence of trifluoroacetic acid. This reaction leads to the formation of 3-chlorophenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, which is then reacted with sodium azide to form 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole.
Scientific Research Applications
5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer therapy. Studies have shown that 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, 5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole has also been studied for its potential use in the treatment of inflammation, diabetes, and neurodegenerative diseases.
properties
Product Name |
5-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole |
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Molecular Formula |
C17H10ClF3N6 |
Molecular Weight |
390.7 g/mol |
IUPAC Name |
5-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]-1-phenyltetrazole |
InChI |
InChI=1S/C17H10ClF3N6/c18-11-5-4-8-13(9-11)26-15(17(19,20)21)14(10-22-26)16-23-24-25-27(16)12-6-2-1-3-7-12/h1-10H |
InChI Key |
FGDMYNTXDFDLJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=C(N(N=C3)C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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